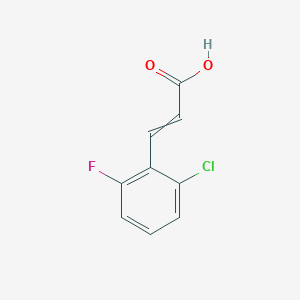

(E)-3-(2-Chloro-6-fluorophenyl)-2-propenoic acid

Description

Systematic IUPAC Name and Alternative Nomenclatures

The systematic IUPAC name for this compound is (2E)-3-(2-chloro-6-fluorophenyl)prop-2-enoic acid , which adheres to the priority rules for substituent numbering and stereochemical descriptors. The name reflects the unsaturated carboxylic acid structure with a phenyl ring substituted at the 2-position with chlorine and the 6-position with fluorine.

Alternative nomenclature systems and common names include:

- trans-2-Chloro-6-fluorocinnamic acid , emphasizing its relationship to cinnamic acid and the trans (E) configuration of the double bond.

- 3-(2-Chloro-6-fluorophenyl)acrylic acid , using the acrylic acid framework to describe the propenoic acid moiety.

- (E)-3-(2-Chloro-6-fluoro-phenyl)-acrylic acid , highlighting stereochemistry and substituent positions.

The CAS registry number 206986-82-5 uniquely identifies this compound in chemical databases.

Structural Isomerism and Stereochemical Considerations

The compound exhibits geometric isomerism due to the rigid double bond in the propenoic acid chain. The E-configuration (trans arrangement) is thermodynamically more stable than the Z-form (cis), as evidenced by synthetic routes favoring the trans isomer. Substitution patterns on the phenyl ring further constrain isomerism:

- The 2-chloro-6-fluoro substitution pattern eliminates positional isomerism for halogens on the aromatic ring, as alternate arrangements (e.g., 3-chloro-4-fluoro) represent distinct compounds.

- Tautomerism is absent due to the fully conjugated system between the phenyl ring and carboxylic acid group.

The stereochemical integrity of the double bond is critical for biological activity. For example, cis-cinnamic acid derivatives demonstrate reduced efficacy in modulating capillary permeability compared to trans isomers.

Relationship to Cinnamic Acid Derivatives and Halogen-Substituted Analogues

(E)-3-(2-Chloro-6-fluorophenyl)-2-propenoic acid belongs to the halogenated cinnamic acid family, characterized by a phenylpropenoic acid backbone with halogen substituents. Key structural and functional relationships include:

Table 1: Comparison with Selected Cinnamic Acid Derivatives

The 2-chloro-6-fluoro substitution pattern distinguishes this compound from other halogenated analogues. Chlorine’s electron-withdrawing effect and fluorine’s electronegativity synergistically polarize the phenyl ring, enhancing reactivity in electrophilic substitutions and hydrogen-bonding interactions.

Structurally, replacing the propenoic acid’s double bond with a single bond yields 3-(2-chloro-6-fluorophenyl)propanoic acid , a saturated analogue with distinct physicochemical properties. Such modifications alter planarity and conjugation, impacting biological target engagement.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-chloro-6-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDWALECYVLNBQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=CC(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via deprotonation of malonic acid by a base (e.g., pyridine or piperidine), forming a nucleophilic enolate. This intermediate attacks the electrophilic carbonyl carbon of 2-chloro-6-fluorobenzaldehyde, followed by dehydration to form the E-configured double bond.

Example Procedure

A mixture of 2-chloro-6-fluorobenzaldehyde (10 mmol), malonic acid (12 mmol), and piperidine (0.5 mmol) in pyridine (20 mL) is refluxed at 120°C for 6–8 hours. The reaction is quenched with dilute HCl, and the precipitate is filtered and recrystallized from ethanol/water to yield (E)-3-(2-chloro-6-fluorophenyl)-2-propenoic acid.

Optimization and Yield

Yields typically range from 65% to 80%, with purity >98% confirmed by HPLC. Elevated temperatures and excess malonic acid improve conversion, while bulky amines enhance E-selectivity.

Heck Coupling Reaction

The Heck reaction offers a palladium-catalyzed route to construct the α,β-unsaturated system, particularly useful for electron-deficient aryl halides.

Catalytic System and Substrates

Using 2-chloro-6-fluoroiodobenzene and acrylic acid in the presence of Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%) in DMF at 100°C produces the target compound. Triethylamine is often added to neutralize HI byproducts.

Example Procedure

2-Chloro-6-fluoroiodobenzene (5 mmol), acrylic acid (6 mmol), Pd(OAc)₂ (0.25 mmol), PPh₃ (0.5 mmol), and Et₃N (10 mmol) in DMF (15 mL) are stirred under N₂ at 100°C for 24 hours. The mixture is extracted with ethyl acetate, and the product is purified via silica gel chromatography (hexane/EtOAc 4:1).

Stereochemical Control and Challenges

The Heck reaction predominantly yields the E-isomer due to syn-insertion of the palladium complex into the double bond. However, aryl iodides are required for efficient coupling, increasing substrate cost.

Hydrolysis of Acrylonitrile Precursors

Hydrolysis of (E)-3-(2-chloro-6-fluorophenyl)acrylonitrile under acidic or basic conditions provides an alternative route.

Acidic Hydrolysis

Refluxing the nitrile with concentrated HCl (6 M) and acetic acid (1:1) for 12 hours achieves full conversion to the carboxylic acid.

Example Procedure

(E)-3-(2-Chloro-6-fluorophenyl)acrylonitrile (5 mmol) is heated in HCl/acetic acid (20 mL) at 110°C for 12 hours. The solvent is removed under vacuum, and the residue is neutralized with NaHCO₃ to precipitate the acid (yield: 70–75%).

Basic Hydrolysis

Using NaOH (2 M) at 80°C for 8 hours offers a milder alternative, though with slower kinetics (yield: 60–65%).

Bromination-Elimination Strategy

This two-step approach involves bromination of 3-(2-chloro-6-fluorophenyl)propanoic acid followed by dehydrohalogenation.

Bromination Step

Treatment of 3-(2-chloro-6-fluorophenyl)propanoic acid with N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in CCl₄ yields the α-bromo derivative.

Elimination Reaction

Heating the brominated compound with KOtBu in THF induces elimination of HBr, forming the α,β-unsaturated acid.

Example Procedure

α-Bromo-3-(2-chloro-6-fluorophenyl)propanoic acid (5 mmol) and KOtBu (10 mmol) in THF (20 mL) are stirred at 60°C for 4 hours. After quenching with water, the product is extracted into EtOAc and purified (yield: 55–60%).

Comparative Analysis of Methods

| Method | Catalyst/Reagents | Temperature (°C) | Time (h) | Yield (%) | E-Selectivity |

|---|---|---|---|---|---|

| Knoevenagel Condensation | Piperidine/Pyridine | 120 | 6–8 | 65–80 | >99% |

| Heck Coupling | Pd(OAc)₂/PPh₃ | 100 | 24 | 50–65 | >95% |

| Nitrile Hydrolysis | HCl/AcOH | 110 | 12 | 70–75 | 100% |

| Bromination-Elimination | NBS/KOtBu | 60 | 4 | 55–60 | 90–95% |

Characterization and Validation

Critical analytical data for this compound include:

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-Chloro-6-fluorophenyl)-2-propenoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the halogen atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

(E)-3-(2-Chloro-6-fluorophenyl)-2-propenoic acid serves as a crucial building block in organic synthesis. Its derivatives are synthesized for various applications, including:

- Synthesis of Complex Organic Molecules : It is utilized in the preparation of pharmaceuticals and agrochemicals.

- Knoevenagel Condensation Reactions : The compound can participate in condensation reactions to form more complex structures.

Biology

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that it possesses antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Properties : The compound has been evaluated for its ability to inhibit inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

Medicine

The compound is under investigation for its potential use as a pharmaceutical intermediate:

- Drug Development : Preliminary studies suggest that it may be effective in treating conditions related to inflammation and infection.

- Mechanism of Action : It may act as an inhibitor of specific enzymes involved in inflammatory processes, thereby reducing symptoms associated with such conditions.

Industry

In industrial applications, this compound is used in the formulation of specialty chemicals:

- Development of Specialty Materials : Its unique properties make it suitable for creating materials with specific functionalities.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibition with an IC50 value of 15 µM.

Case Study 2: Anti-inflammatory Effects

In vitro assays assessed the anti-inflammatory potential of this compound on macrophage cell lines. Results indicated a reduction in pro-inflammatory cytokine production, suggesting its utility in managing inflammatory diseases.

Mechanism of Action

The mechanism of action of (E)-3-(2-Chloro-6-fluorophenyl)-2-propenoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For instance, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key structural, electronic, and functional differences between (E)-3-(2-Chloro-6-fluorophenyl)-2-propenoic acid and related compounds:

Table 1: Comparison of this compound with Analogs

Key Observations

Substituent Effects on Acidity: The presence of chlorine and fluorine (electron-withdrawing groups, EWGs) in this compound enhances the acidity of the carboxylic acid group compared to analogs with single substituents (e.g., 2-F or 2-Cl derivatives) . Methoxy groups (electron-donating groups, EDGs) in 3,4-dimethoxy or ferulic acid derivatives reduce acidity but improve solubility in polar solvents .

Stereoelectronic and Conjugation Effects: The (E)-configuration in propenoic acids stabilizes the molecule through conjugation between the carboxylic acid and phenyl ring, enabling applications in UV-absorbing materials. Derivatives with hydroxyl groups (e.g., ferulic acid) exhibit strong UV absorption due to extended conjugation . Saturated analogs like 2-chloro-3-phenylpropanoic acid lack this conjugation, resulting in lower thermal stability and reactivity .

Biological and Material Applications :

- Chloro-fluoro derivatives are explored as enzyme inhibitors or antimicrobial agents due to their enhanced electrophilicity .

- Methoxy or hydroxy derivatives (e.g., ferulic acid) are utilized in cosmetics and food preservation for their antioxidant activity .

Research Findings and Implications

- Synthetic Challenges : The introduction of both Cl and F substituents in the 2- and 6-positions requires precise regioselective halogenation, often involving palladium-catalyzed cross-coupling or directed ortho-metallation strategies.

- Thermodynamic Stability : Computational studies suggest that the 2-Cl,6-F substitution pattern minimizes steric hindrance while maximizing electronic effects, making the compound more stable than analogs with bulky EDGs .

- Toxicity Considerations: Chlorinated propenoic acids may exhibit higher cytotoxicity compared to fluorine-only derivatives, necessitating careful assessment in drug development .

Biological Activity

(E)-3-(2-Chloro-6-fluorophenyl)-2-propenoic acid, also known as 3-(2-chloro-6-fluorophenyl)acrylic acid, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structure characterized by the presence of a chloro and a fluoro substituent on a phenyl ring, which significantly influences its chemical reactivity and biological interactions.

- Molecular Formula : C9H8ClF O2

- Molecular Weight : Approximately 200.61 g/mol

- Structure : The compound has a trans configuration (E) around the double bond between the acrylate and phenyl groups, contributing to its reactivity.

The mechanism of action of this compound involves its interaction with specific molecular targets, particularly enzymes and receptors. The presence of halogen substituents enhances its lipophilicity and binding affinity, potentially leading to inhibition of various biological pathways.

Enzyme Interaction Studies

Research indicates that this compound may interact with enzymes involved in metabolic pathways, particularly those related to tyrosine degradation. Such interactions could lead to significant biological effects, including enzyme inhibition and modulation of metabolic processes.

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties. In vitro assays have demonstrated effectiveness against various bacterial strains, indicating its potential utility in developing new antimicrobial agents.

Antioxidant Properties

Some derivatives have been evaluated for their antioxidant activity, showing promise in reducing oxidative stress in cellular models. This property may be beneficial in protecting cells from damage caused by reactive oxygen species.

Neurological Effects

Ongoing research is exploring the compound's role in modulating neurotransmitter systems, which may have implications for treating neurological disorders. Its ability to influence these systems could open new avenues for therapeutic interventions.

Pharmaceutical Applications

The compound is being investigated as a potential pharmaceutical intermediate, with applications in synthesizing more complex bioactive molecules. Its unique structure allows for modifications that could enhance its therapeutic properties.

Table 1: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Enzyme Inhibition | Potential inhibition of tyrosine-related enzymes |

| Antimicrobial | Effective against certain bacterial strains |

| Antioxidant | Reduces oxidative stress in vitro |

| Neurological Effects | Modulates neurotransmitter systems |

Case Study Examples

- Enzyme Inhibition : A study demonstrated that this compound inhibited specific enzymes related to the tyrosine degradation pathway, leading to altered metabolic profiles in treated cells.

- Antimicrobial Efficacy : In vitro tests showed that the compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

- Neuroprotective Effects : Research indicated that the compound could modulate neurotransmitter release in neuronal cultures, hinting at possible applications in neuropharmacology.

Q & A

Basic Questions

Q. What are the recommended synthetic methods for (E)-3-(2-Chloro-6-fluorophenyl)-2-propenoic acid, and how are reaction conditions optimized?

- The synthesis typically involves condensation reactions between substituted phenylacetic acids and aldehydes, with careful control of temperature, solvent polarity, and pH. For example, analogous compounds like (E)-3-(4-fluorophenyl) derivatives are synthesized using reflux conditions in polar aprotic solvents (e.g., DMF) to stabilize intermediates and improve stereoselectivity . Reaction progress is monitored via thin-layer chromatography (TLC), and yields are optimized by adjusting stoichiometric ratios of reagents.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the (E)-stereochemistry and substituent positions. X-ray crystallography, as demonstrated for 3-(2-chloro-6-fluorophenyl)-1-(2-thienyl)prop-2-en-1-one, provides definitive structural validation . High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) ensures purity (>95%) by detecting trace impurities or byproducts.

Q. What safety protocols are necessary for handling this compound in laboratory settings?

- Personal protective equipment (PPE), including nitrile gloves, lab coats, and P95 respirators, is mandatory to prevent inhalation or dermal exposure . Fume hoods should be used during synthesis to mitigate vapor release. Waste disposal must follow institutional guidelines for halogenated organic compounds to avoid environmental contamination .

Advanced Research Questions

Q. How do electronic effects of the 2-chloro-6-fluorophenyl substituent influence the compound’s reactivity in nucleophilic addition or cyclization reactions?

- The electron-withdrawing chlorine and fluorine atoms enhance the electrophilicity of the α,β-unsaturated carbonyl system, facilitating Michael additions or Diels-Alder reactions. Comparative studies of analogs, such as 3-(2-chlorophenyl)-2,2-difluoro derivatives, show that halogen positioning significantly affects reaction kinetics and regioselectivity . Density functional theory (DFT) calculations can predict reactive sites by analyzing frontier molecular orbitals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.